SFTI-1

Cat. No.:

B15136060

M. Wt:

1513.8 g/mol

InChI Key:

QQBRBPSSMDPLLA-GECFALDLSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

SFTI-1 is a useful research compound. Its molecular formula is C67H104N18O18S2 and its molecular weight is 1513.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H104N18O18S2 |

|---|---|

Molecular Weight |

1513.8 g/mol |

IUPAC Name |

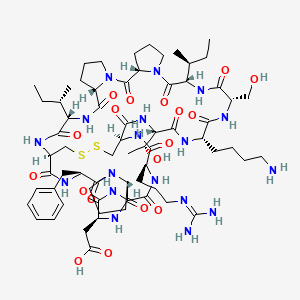

2-[(1R,4S,7S,13S,19S,22S,25S,28S,31R,34S,40S,43S,49S)-25-(4-aminobutyl)-49-benzyl-4,19-bis[(2S)-butan-2-yl]-34-[3-(diaminomethylideneamino)propyl]-28-[(1R)-1-hydroxyethyl]-22-(hydroxymethyl)-3,6,12,18,21,24,27,30,33,36,39,42,48,51-tetradecaoxo-53,54-dithia-2,5,11,17,20,23,26,29,32,35,38,41,47,50-tetradecazapentacyclo[29.20.4.07,11.013,17.043,47]pentapentacontan-40-yl]acetic acid |

InChI |

InChI=1S/C67H104N18O18S2/c1-6-35(3)51-62(99)79-44-33-104-105-34-45(78-55(92)39(20-13-25-71-67(69)70)73-49(88)31-72-54(91)41(30-50(89)90)75-60(97)46-21-14-26-83(46)64(101)42(76-58(44)95)29-38-17-9-8-10-18-38)59(96)82-53(37(5)87)63(100)74-40(19-11-12-24-68)56(93)77-43(32-86)57(94)81-52(36(4)7-2)66(103)85-28-16-23-48(85)65(102)84-27-15-22-47(84)61(98)80-51/h8-10,17-18,35-37,39-48,51-53,86-87H,6-7,11-16,19-34,68H2,1-5H3,(H,72,91)(H,73,88)(H,74,100)(H,75,97)(H,76,95)(H,77,93)(H,78,92)(H,79,99)(H,80,98)(H,81,94)(H,82,96)(H,89,90)(H4,69,70,71)/t35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-,53-/m0/s1 |

InChI Key |

QQBRBPSSMDPLLA-GECFALDLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)[C@@H](C)CC)CO)CCCCN)[C@@H](C)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC2=O)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)C(C)CC)CO)CCCCN)C(C)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

SFTI-1: A Comprehensive Technical Guide to its Mechanism of Action as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunflower Trypsin Inhibitor-1 (SFTI-1), a bicyclic 14-amino acid peptide isolated from sunflower seeds, stands as one of the most potent and stable members of the Bowman-Birk family of serine protease inhibitors.[1][2] Its remarkably rigid and compact structure, conferred by a head-to-tail cyclized backbone and a single disulfide bridge, pre-organizes its binding loop for potent interaction with target proteases.[3][4] This inherent stability and amenability to sequence modification have positioned this compound as an exceptional scaffold for the design of novel therapeutic protease inhibitors.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: The Laskowski Model

This compound operates through the Laskowski or "standard" mechanism of inhibition, a sophisticated molecular deception of the target protease. In this mechanism, the inhibitor presents a solvent-exposed, canonical loop to the active site of the protease, mimicking an ideal substrate. The protease binds the inhibitor tightly and proceeds with the initial steps of catalysis, leading to the cleavage of a specific peptide bond within the inhibitor's reactive loop, known as the scissile bond (Lys5-Ser6 in the case of this compound's interaction with trypsin).

However, unlike a true substrate, the cleaved inhibitor remains tightly bound to the enzyme in a stable acyl-enzyme intermediate. The rigid conformation of this compound, reinforced by its disulfide bond and an extensive network of intramolecular hydrogen bonds, resists the subsequent hydrolysis and dissociation steps of the catalytic cycle. Instead, the equilibrium for the cleavage/ligation reaction heavily favors the intact, re-ligated inhibitor. This effective "hijacking" of the protease's catalytic machinery results in potent, reversible inhibition.

Structural Basis of Inhibition

The solution structure of this compound is remarkably similar to its structure when bound to trypsin, indicating a pre-organized conformation for binding that minimizes the entropic penalty upon association. The key interactions occur between the P4 to P2' residues of this compound's primary inhibitory loop and the active site cleft of the target protease. The rigidity conferred by the bicyclic structure is crucial; linear or disulfide-deficient analogs of this compound exhibit significantly reduced proteolytic stability and inhibitory activity.

Quantitative Inhibition Data

The inhibitory potency of this compound and its engineered variants has been quantified against a range of serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding.

| Inhibitor | Target Protease | Ki (nM) | Reference |

| This compound | Bovine β-trypsin | 0.5 | |

| This compound (acyclic) | Bovine β-trypsin | 12.1 | |

| This compound | Human Cationic Trypsin | Potent (not specified) | |

| This compound | Cathepsin G | No significant activity | |

| This compound | Chymase | No significant activity | |

| This compound | Chymotrypsin | No significant activity | |

| This compound | Thrombin | No significant activity | |

| SFTI-variant 3 (P1 Abu) | Proteinase 3 (PR3) | 9.8 ± 1.2 | |

| SFTI-variant 7 | Proteinase 3 (PR3) | 7.0 ± 1.1 | |

| SFTI-variant 7 | Neutrophil Elastase (NE) | 3.2 ± 0.3 | |

| SFTI-variant 13 | Proteinase 3 (PR3) | 17 ± 1.8 | |

| Elafin (endogenous PR3 inhibitor) | Proteinase 3 (PR3) | 0.74 ± 0.06 | |

| SFTI-I10H | Kallikrein-related peptidase 5 (KLK5) | Potent | |

| SFTI-variant 2 | Kallikrein-related peptidase 5 (KLK5) | Potent | |

| SFTI-variant 2 | Kallikrein-related peptidase 14 (KLK14) | 53-fold less potent than KLK5 |

Experimental Protocols

Determination of Inhibition Constant (Ki) by Competitive Inhibition Assay

This protocol outlines a general method for determining the Ki of an this compound variant against a target serine protease using a chromogenic substrate.

a. Materials and Reagents:

-

Enzyme: Purified target serine protease (e.g., bovine trypsin, human neutrophil elastase).

-

Inhibitor: this compound or its synthetic analog.

-

Substrate: Chromogenic p-nitroanilide (pNA) substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.

-

DMSO: For dissolving the substrate and inhibitor.

-

Microplate reader: Capable of measuring absorbance at 405-410 nm.

-

96-well microplates.

b. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl to maintain stability for trypsin) and store on ice.

-

Prepare a stock solution of the this compound inhibitor in assay buffer.

-

Prepare a stock solution of the chromogenic substrate in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of the this compound inhibitor to the wells.

-

Add a fixed concentration of the target enzyme to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

-

Data Acquisition:

-

Immediately measure the change in absorbance at 405-410 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

-

Data Analysis:

-

Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

-

Plot the fractional velocity (V₀ with inhibitor / V₀ without inhibitor) against the inhibitor concentration.

-

For tight-binding inhibitors like this compound, determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors using a non-linear regression software (e.g., GraphPad Prism).

-

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the three-dimensional structure of this compound and its analogs in solution.

a. Sample Preparation:

-

Dissolve a purified and lyophilized sample of the this compound peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a final concentration of 1-5 mM.

b. NMR Experiments:

-

Acquire a series of one- and two-dimensional NMR spectra, including:

-

1D ¹H: To check for sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

c. Structure Calculation:

-

Process the NMR data using specialized software (e.g., NMRPipe).

-

Assign the resonances to specific protons in the peptide sequence.

-

Use the distance restraints from the NOESY spectra, along with any dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the experimental data using software such as CYANA or XPLOR-NIH.

Signaling Pathways and Logical Relationships

This compound, as a member of the Bowman-Birk inhibitor (BBI) family, has the potential to influence cellular signaling pathways through its inhibition of proteases. BBIs have been shown to affect pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of Proteasome Activity and Modulation of MAPK Signaling by Bowman-Birk Inhibitors

Some BBIs have been demonstrated to inhibit the chymotrypsin-like activity of the proteasome. This can lead to the accumulation of key regulatory proteins that are normally degraded by the proteasome, such as MAP kinase phosphatase-1 (MKP-1). The accumulation of MKP-1 can, in turn, lead to the dephosphorylation and inactivation of MAP kinases like ERK, JNK, and p38, thereby affecting downstream signaling related to cell proliferation and survival.

Caption: BBI-mediated inhibition of the proteasome leads to MKP-1 accumulation and subsequent MAPK inactivation.

Experimental Workflow for this compound Inhibitor Development

The development of novel this compound-based inhibitors typically follows an iterative optimization approach.

Caption: Iterative workflow for the design and optimization of this compound based protease inhibitors.

Conclusion

This compound's potent and stable inhibitory properties, governed by the elegant Laskowski mechanism and its rigid bicyclic structure, make it a compelling template for the development of next-generation protease inhibitors. A thorough understanding of its mechanism of action, coupled with robust quantitative and structural analysis, is paramount for the rational design of this compound variants with enhanced potency and selectivity for therapeutic targets. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to harness the therapeutic potential of this remarkable peptide scaffold.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]

- 3. Solution structures by 1H NMR of the novel cyclic trypsin inhibitor this compound from sunflower seeds and an acyclic permutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sunflower Trypsin Inhibitor-1 (SFTI-1): Discovery, Origin, and Experimental Analysis

This technical guide provides a comprehensive overview of the discovery, origin, and biochemical characterization of Sunflower Trypsin Inhibitor-1 (this compound), a bicyclic microprotein with significant potential as a therapeutic scaffold.

Discovery and Origin

Sunflower Trypsin Inhibitor-1 (this compound) is a naturally occurring, 14-amino acid, backbone-cyclized peptide originally isolated from the seeds of the sunflower, Helianthus annuus[1][2]. It is a potent member of the Bowman-Birk family of serine protease inhibitors[1][2][3]. This compound's unique structure, featuring a head-to-tail cyclic backbone braced by a single disulfide bond, confers exceptional rigidity and stability.

The biosynthesis of this compound is a fascinating process that begins with a much larger precursor protein called PawS1 (Preproalbumin with this compound). This precursor has a dual-fate; it not only produces this compound but also a seed storage albumin. The excision and cyclization of the this compound domain from the PawS1 precursor are catalyzed by asparaginyl endopeptidases (AEPs). This enzymatic process involves cleavage at specific asparagine and aspartic acid residues flanking the this compound sequence, followed by the formation of a peptide bond between the N- and C-termini of the excised peptide.

Biochemical Properties and Mechanism of Action

This compound is a potent inhibitor of trypsin and other trypsin-like serine proteases, exhibiting inhibition constants (Ki) in the sub-nanomolar range. Its mechanism of action is consistent with the Laskowski mechanism, where it acts as a substrate mimic, binding tightly to the active site of the protease but being resistant to hydrolysis. The key residue for its inhibitory activity is Lysine at position 5 (P1 site), which interacts with the S1 specificity pocket of trypsin. The remarkable stability of this compound to thermal and chemical denaturation makes it an attractive scaffold for protein engineering and drug design.

Quantitative Data

The inhibitory potency of this compound and its analogs against various proteases has been extensively studied. The following table summarizes key quantitative data.

| Inhibitor | Protease | Inhibition Constant (Ki) | Reference |

| This compound | Bovine Trypsin | 0.1 nM | |

| This compound | Bovine β-trypsin | 0.5 nM | |

| This compound | Human Cationic Trypsin | 30 ± 0.8 pM | |

| This compound | Human Matriptase | 0.92 nM | |

| This compound | Mesotrypsin | 4.96 ± 0.2 μM | |

| This compound analog (I10H) | KLK5 | - | |

| This compound analog (Analog 6) | KLK5 | Kd of 20nM (ITC) | |

| This compound analog (SFTI-TCTR) | Trypsin | 0.70 nM | |

| This compound analog (3, P1 Abu) | Proteinase 3 (PR3) | 9.8 ± 1.2 nM | |

| This compound analog (7) | Proteinase 3 (PR3) | 7.0 ± 1.1 nM | |

| This compound analog (7) | Neutrophil Elastase (NE) | 3.2 ± 0.3 nM | |

| This compound analog (13) | Proteinase 3 (PR3) | 17 ± 1.8 nM | |

| This compound analog (15) | Proteinase 3 (PR3) | 6.1 ± 0.6 nM | |

| Acyclic this compound permutant | Trypsin | 12.1 nM |

Experimental Protocols

Isolation of this compound from Sunflower Seeds

This protocol describes the original method for the purification of this compound.

Materials:

-

Sunflower seeds (Helianthus annuus)

-

Extraction buffer (e.g., phosphate buffer with protease inhibitors)

-

Centrifuge

-

Affinity chromatography column with immobilized trypsin

-

Elution buffer (e.g., low pH buffer or high salt concentration)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Extraction: Grind sunflower seeds to a fine powder. Suspend the powder in extraction buffer and stir for several hours at 4°C.

-

Clarification: Centrifuge the suspension at high speed to pellet insoluble material. Collect the supernatant.

-

Affinity Chromatography: Load the supernatant onto a trypsin-sepharose affinity column. Wash the column extensively with a binding buffer to remove unbound proteins.

-

Elution: Elute the bound this compound using an elution buffer.

-

RP-HPLC Purification: Further purify the eluted fractions containing this compound using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain a dry powder.

Trypsin Inhibition Assay

This protocol outlines a typical procedure to determine the inhibition constant (Ki) of this compound against trypsin.

Materials:

-

Bovine trypsin

-

This compound (or analog) of known concentration

-

Chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of trypsin, this compound, and the substrate in the assay buffer.

-

Incubation: In a 96-well plate, add a fixed concentration of trypsin to varying concentrations of this compound. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for enzyme-inhibitor binding to reach equilibrium.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Data Acquisition: Monitor the absorbance or fluorescence change over time using a microplate reader. The rate of substrate hydrolysis is proportional to the residual enzyme activity.

-

Data Analysis: Plot the reaction velocity as a function of the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol provides a general workflow for the chemical synthesis of this compound.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cyclization reagents (e.g., DPPA, PyBOP)

-

Oxidizing agent for disulfide bond formation (e.g., DMSO, H2O2)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Chain Assembly: Perform solid-phase peptide synthesis on the Rink amide resin using an automated peptide synthesizer. Sequentially couple the Fmoc-protected amino acids according to the this compound sequence.

-

Cleavage and Deprotection: Cleave the linear peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC.

-

Backbone Cyclization: Perform head-to-tail cyclization of the purified linear peptide in solution using a suitable coupling reagent.

-

Disulfide Bond Formation: Induce the formation of the disulfide bond between the two cysteine residues through oxidation.

-

Final Purification: Purify the final bicyclic this compound peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

Visualizations

Biosynthesis of this compound

Caption: Biosynthetic pathway of this compound from the PawS1 precursor protein.

Experimental Workflow for this compound Isolation and Characterization

Caption: Experimental workflow for the isolation and characterization of this compound.

Laskowski Mechanism of Inhibition

Caption: Simplified representation of the Laskowski mechanism for this compound inhibition of trypsin.

References

SFTI-1: A Comprehensive Technical Guide to its Structure and the Critical Role of the Disulfide Bond

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunflower Trypsin Inhibitor-1 (SFTI-1) is a bicyclic 14-amino acid peptide originally isolated from sunflower seeds.[1][2] It stands out as the smallest known member of the Bowman-Birk family of serine protease inhibitors.[2] Its remarkable potency, exceptional stability, and rigid structure make it an ideal scaffold for the design of novel therapeutic agents.[3][4] This technical guide provides an in-depth analysis of the structure of this compound, with a particular focus on the crucial role of its single disulfide bond in maintaining its conformation and inhibitory activity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of peptide chemistry, structural biology, and drug development.

The Molecular Architecture of this compound

This compound is a potent inhibitor of trypsin, with a reported inhibition constant (Ki) in the sub-nanomolar range. Its primary sequence is Gly-Arg-Cys-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys-Phe-Pro-Asp. The defining features of its structure are a head-to-tail cyclic backbone and a single disulfide bond between Cys3 and Cys11. This bicyclic nature imparts significant rigidity to the molecule.

The solution structure of this compound, as determined by NMR spectroscopy, consists of two short antiparallel β-strands connected by a tight β-turn. This structure is remarkably stable and pre-organized for binding to its target proteases, which contributes to its high inhibitory potency.

The Indispensable Role of the Cys3-Cys11 Disulfide Bond

The disulfide bond is a cornerstone of the this compound structure, playing a critical role in its stability and function.

Conformational Stability

The Cys3-Cys11 disulfide bond acts as a covalent staple, locking the peptide into its bioactive conformation. This constraint is essential for maintaining the rigid, well-defined three-dimensional structure necessary for high-affinity binding to target proteases. Studies on disulfide-deficient analogs of this compound have shown that the absence of this bond leads to a significant loss of structural integrity and a dramatic decrease in proteolytic stability, with such analogs being degraded within minutes in the presence of trypsin.

Inhibitory Activity

The rigidity conferred by the disulfide bond is directly linked to this compound's potent inhibitory activity. By pre-organizing the binding loop in a conformation complementary to the protease active site, the entropic penalty upon binding is minimized, leading to a higher association constant. The critical importance of the disulfide bridge is highlighted by studies on synthetic analogs. An analog of this compound lacking the head-to-tail cyclization but retaining the disulfide bond showed nearly the same inhibitory activity as the native peptide. Conversely, an analog with only the cyclic backbone and no disulfide bond exhibited significantly lower activity and was rapidly hydrolyzed by trypsin.

Quantitative Analysis of this compound and Analog Inhibition

The inhibitory potency of this compound and its derivatives against various serine proteases has been extensively studied. The following tables summarize key quantitative data from the literature.

| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |

| This compound | Bovine β-trypsin | 0.5 nM | |

| This compound | Trypsin | 0.1 nM | |

| This compound | Matriptase | 0.92 nM | |

| cyclic SFTI (cSFTI) | Trypsin | 0.08 nM | |

| acyclic SFTI (oSFTI) | Trypsin | 0.15 nM | |

| DOTA-SFTI | Trypsin | 0.3 nM | |

| [Phe⁵] this compound | Bovine α-chymotrypsin | - | |

| This compound analog V ([Arg,Lys]this compound) | Human 20S Proteasome (ChT-L) | 0.94 µM (IC50) |

| Derivative | Stability Metric | Value | Reference |

| cyclic SFTI (cSFTI) | Serum Half-life | 75.8 h | |

| acyclic SFTI (oSFTI) | Serum Half-life | 34.5 h | |

| DOTA-SFTI | Serum Half-life | 41.7 h | |

| Acyclic, disulfide-deficient mutant | % remaining after 2h in human serum | Undetectable | |

| Cyclic SFTI-variants (7, 13, and 15) | % remaining after 24h in human serum | 90-95% |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Both Boc and Fmoc solid-phase chemistry strategies have been successfully employed for the synthesis of this compound and its analogs.

Boc/Bzl-Protection Strategy:

-

Resin and Linker: Peptides are assembled on a PAM-Gly-Boc resin, utilizing a C-terminal thioester linker (S-trityl-β-mercaptopropionic acid) to facilitate subsequent cyclization.

-

Chain Assembly: The peptide chain is assembled using Boc-protected amino acids with in situ neutralization using HBTU as the coupling agent.

-

Cleavage: The peptide is cleaved from the resin using anhydrous HF with p-cresol as a scavenger at 0°C for 90 minutes.

-

Purification: The crude peptide is precipitated with diethyl ether, dissolved in 50% acetonitrile with 0.045% TFA, lyophilized, and purified by reverse-phase HPLC.

-

Cyclization and Oxidation:

-

The purified linear peptide is reduced and cyclized in 0.1 M ammonium bicarbonate (pH 8.2) with 0.5 mg/mL TCEP overnight at room temperature. The cyclic peptide is then purified by RP-HPLC.

-

The cyclized peptide is oxidized in 0.1 M ammonium bicarbonate (pH 8.2) overnight at room temperature to form the disulfide bond, followed by a final RP-HPLC purification.

-

Fmoc/tBu Strategy:

-

Resin: A suitable resin for peptide acid synthesis, such as a trityl-based resin, is used.

-

Resin Swelling: The resin is swelled in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% 4-methylpiperidine in DMF.

-

Amino Acid Coupling: The Fmoc-protected amino acid is activated with a coupling reagent such as HATU or HBTU in the presence of a base like DIEA and then coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water, phenol, and triisopropylsilane.

-

Purification: The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC.

Trypsin Inhibition Assay

The inhibitory activity of this compound and its analogs against trypsin can be determined using a spectrophotometric assay.

-

Reagents:

-

Trypsin solution (e.g., 1 mg/mL in 1 mM HCl).

-

Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA, or N-Benzoyl-L-Arginine Ethyl Ester, BAEE).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2).

-

Inhibitor solutions of varying concentrations.

-

-

Procedure:

-

In a microplate or cuvette, combine the assay buffer, trypsin solution, and the inhibitor solution (or buffer for the control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for BApNA) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the percent inhibition for each inhibitor concentration.

-

Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation or by performing a full kinetic analysis (e.g., Lineweaver-Burk plot).

-

NMR Structural Analysis

The three-dimensional structure of this compound in solution is determined using nuclear magnetic resonance (NMR) spectroscopy.

-

Sample Preparation:

-

The purified peptide is dissolved in a suitable solvent, typically 90% H2O/10% D2O or a mixture of acetonitrile-d3/H2O, to a concentration of at least 1 mM.

-

-

NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. Standard experiments include:

-

1D 1H: To assess the overall folding and purity of the peptide.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

Resonance Assignment: The collected spectra are processed and analyzed to assign the chemical shifts of all protons to their specific locations in the peptide sequence.

-

Structure Calculation:

-

Distance restraints from NOESY spectra and dihedral angle restraints derived from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

An ensemble of low-energy structures that satisfy the experimental restraints is generated.

-

-

Structure Validation: The quality of the final structures is assessed using various validation tools to check for consistency with the experimental data and standard protein geometries.

Visualizations of Key Pathways and Workflows

Laskowski Mechanism of Serine Protease Inhibition

This compound inhibits serine proteases via the Laskowski or "standard" mechanism. The inhibitor binds to the active site of the protease in a substrate-like manner, but the scissile peptide bond is only very slowly hydrolyzed.

Caption: The Laskowski mechanism of serine protease inhibition by this compound.

Biosynthetic Pathway of this compound

This compound is biosynthesized from a larger precursor protein, PawS1, through a series of enzymatic processing steps.

Caption: Proposed biosynthetic pathway of this compound from its precursor protein.

Experimental Workflow for this compound Analog Analysis

The development and characterization of novel this compound-based inhibitors typically follow a structured workflow.

Caption: A general experimental workflow for the analysis of this compound analogs.

Conclusion

This compound represents a remarkably compact and stable peptide scaffold that serves as a powerful tool in drug discovery and protein engineering. Its bicyclic structure, maintained by a crucial disulfide bond, is the key to its potent and stable inhibitory activity against serine proteases. The detailed structural information, quantitative data, and experimental protocols provided in this guide are intended to facilitate further research into this fascinating peptide and its potential therapeutic applications. The continued exploration of this compound and its analogs holds great promise for the development of novel drugs targeting a wide range of diseases.

References

The Biosynthetic Pathway of SFTI-1 in Sunflower Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunflower Trypsin Inhibator-1 (SFTI-1) is a potent, 14-amino acid bicyclic peptide inhibitor of serine proteases, holding significant promise as a scaffold for drug development.[1][2] Its unique biosynthesis in sunflower seeds, involving a precursor protein and enzymatic processing, offers a fascinating model for peptide production. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the molecular machinery, key enzymatic steps, and experimental methodologies used to elucidate this process. Quantitative data are summarized for clarity, and diagrams illustrating the pathway and experimental workflows are provided to facilitate a comprehensive understanding.

The Precursor Protein: A Dual-Purpose Albumin

The journey to mature this compound begins with a larger precursor protein named PawS1 (Preproalbumin with this compound), a seed storage albumin.[3][4][5] This precursor is a remarkable example of genetic economy, encoding both a structural protein (albumin) and a bioactive peptide (this compound). The this compound sequence is nestled within the N-terminal region of the PawS1 pro-domain.

Table 1: Characteristics of the this compound Precursor Protein (PawS1)

| Property | Description | Reference |

| Full Name | Preproalbumin with this compound | |

| Function | Dual-purpose: Seed storage albumin and this compound precursor | |

| Location of this compound | Encoded within the N-terminal pro-domain | |

| Cellular Trafficking | Synthesized in the cytoplasm, translocated to the ER, and trafficked to protein storage vacuoles |

The Key Enzyme: Asparaginyl Endopeptidase (AEP)

The maturation of this compound from its precursor is orchestrated by a specific class of enzymes known as asparaginyl endopeptidases (AEPs), also referred to as legumains or vacuolar processing enzymes. These cysteine proteases are responsible for both the excision of the this compound peptide from the PawS1 precursor and its subsequent backbone cyclization.

AEPs recognize and cleave at the C-terminal side of asparagine (Asn) and, to a lesser extent, aspartate (Asp) residues. In the case of this compound biosynthesis, AEPs perform a dual function: proteolytic cleavage and peptide ligation (cyclization). The proposed mechanism involves the formation of a thioester acyl-intermediate, which is then attacked by the N-terminal amino group of the this compound peptide, leading to the formation of a cyclic backbone.

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Family | Function | Catalytic Mechanism | Reference |

| Asparaginyl Endopeptidase (AEP) | C13 Cysteine Protease | Excision of this compound from PawS1 precursor and backbone cyclization | Cleavage at Asn/Asp residues; forms a thioester intermediate for ligation |

The Biosynthetic Pathway: A Step-by-Step Guide

The biosynthesis of this compound can be broken down into several key stages, from the initial transcription and translation of the PawS1 gene to the final folded and active peptide.

-

Transcription and Translation: The PawS1 gene is transcribed and translated in the cytoplasm of sunflower seed cells.

-

Translocation and Signal Peptide Cleavage: The resulting preproalbumin is directed to the endoplasmic reticulum (ER), where its N-terminal signal peptide is cleaved off, yielding the proalbumin.

-

Disulfide Bond Formation: Within the oxidizing environment of the ER, the single disulfide bond of the this compound domain (between Cys3 and Cys11 of the this compound sequence) is formed. This disulfide bond is crucial for the stability and proper folding of the final peptide.

-

Trafficking to Vacuoles: The proalbumin is then trafficked through the Golgi apparatus and into multivesicular bodies, which eventually deliver it to protein storage vacuoles.

-

AEP-Mediated Processing and Cyclization: Inside the acidic environment of the vacuole, AEPs become active and catalyze the excision and cyclization of this compound. This is a multi-step process:

-

N-terminal Cleavage: AEP cleaves the PawS1 precursor at an asparagine residue immediately preceding the N-terminus of the this compound sequence, exposing the N-terminal glycine.

-

C-terminal Cleavage and Ligation: AEP then cleaves at an aspartic acid residue at the C-terminus of the this compound sequence. This cleavage results in a reactive thioester intermediate. Instead of hydrolysis, the newly freed N-terminal glycine of this compound attacks this intermediate, leading to the formation of a peptide bond and the cyclization of the this compound backbone.

-

-

Final Folding: The now-cyclized and disulfide-bonded this compound peptide adopts its final, stable, and biologically active three-dimensional conformation.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, proteomic, and biochemical techniques.

Heterologous Expression in Arabidopsis thaliana and Nicotiana benthamiana

To study the roles of specific residues and enzymes, the PawS1 gene and its mutants are often expressed in model plant systems.

-

Vector Construction: The PawS1 coding sequence is cloned into a plant expression vector, often under the control of a strong constitutive promoter (e.g., CaMV 35S). Site-directed mutagenesis is used to introduce specific amino acid substitutions.

-

Plant Transformation: Agrobacterium tumefaciens-mediated transformation is used to introduce the expression vector into A. thaliana or N. benthamiana.

-

Protein Extraction: Total protein is extracted from the seeds or leaves of transgenic plants using appropriate buffers.

-

Analysis: The expression and processing of PawS1 and the production of this compound are analyzed by immunoblotting and mass spectrometry.

Mass Spectrometry for Peptide Identification and Characterization

Matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) mass spectrometry are crucial for identifying the linear, cyclized, and any intermediate forms of this compound.

-

Sample Preparation: Protein extracts are often partially purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to enrich for small peptides.

-

MALDI-TOF MS: Aliquots of the HPLC fractions are mixed with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate. The mass-to-charge ratio (m/z) of the peptides is determined.

-

LC-ESI-MS/MS: For sequencing and confirmation of the cyclic structure, liquid chromatography is coupled to an ESI mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence.

Quantitative Data

The potency of this compound as a protease inhibitor has been well-characterized. Furthermore, efforts to produce this compound in heterologous systems have yielded varying levels of success.

Table 3: Quantitative Data for this compound

| Parameter | Value | Enzyme/System | Reference |

| Trypsin Inhibition Constant (Ki) | 0.1 nM | Bovine Trypsin | |

| Matriptase Inhibition Constant (Ki) | 0.92 nM | Human Matriptase | |

| In Planta Yield (N. benthamiana) | ~60 µg/g dry weight | Co-expression with AEP | |

| Intracellular Concentration (E. coli) | ~40 µM | Intein-mediated production |

Conclusion and Future Directions

The biosynthetic pathway of this compound is a highly efficient and elegant process that utilizes the existing machinery for seed storage protein maturation to produce a potent bioactive peptide. Understanding this pathway in detail not only provides insights into the evolution of novel protein functions but also opens up avenues for the biotechnological production of this compound and its engineered variants for therapeutic applications. Future research will likely focus on identifying and characterizing the specific AEPs involved in sunflower seeds, further optimizing heterologous production systems, and exploring the diversity of similar pathways in other plant species.

References

- 1. researchgate.net [researchgate.net]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. mylne.org [mylne.org]

- 4. researchgate.net [researchgate.net]

- 5. Buried treasure: biosynthesis, structures and applications of cyclic peptides hidden in seed storage albumins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunflower Trypsin Inhibitor-1 (SFTI-1) is a potent, bicyclic peptide composed of 14 amino acids, originally isolated from the seeds of the sunflower (Helianthus annuus). Its remarkable stability, rigid structure, and potent inhibitory activity against serine proteases, particularly trypsin, have made it a subject of intense research and a valuable scaffold in drug design. This technical guide provides an in-depth exploration of the primary amino acid sequence of this compound, detailed experimental protocols for its chemical synthesis and characterization, and a summary of its inhibitory activity.

Primary Amino Acid Sequence and Structure

This compound is a cyclic peptide with the following primary amino acid sequence: Gly-Arg-Cys-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys-Phe-Pro-Asp .[1] The peptide backbone is cyclized head-to-tail, and a disulfide bond between the cysteine residues at positions 3 and 11 creates a bicyclic structure.[1][2] This compact and rigid architecture is crucial for its high affinity and stability.

The structure of this compound has been elucidated by NMR spectroscopy and X-ray crystallography, revealing a well-defined conformation that is pre-organized for binding to its target proteases.

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

| Target Protease | This compound Ki (nM) | This compound Analog | Analog Ki (nM) |

| Bovine β-trypsin | 0.5[3] | ||

| Trypsin | 0.1 | cSFTI | 0.08[4] |

| oSFTI | 0.15 | ||

| DOTA-SFTI | 0.3 | ||

| Matriptase | 0.92 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual solid-phase synthesis of the linear this compound precursor using Boc (tert-butyloxycarbonyl) chemistry.

Materials:

-

PAM-Gly-Boc resin

-

Boc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

p-cresol

-

Diethyl ether

-

Acetonitrile (ACN)

-

0.1 M Ammonium Bicarbonate (pH 8.2)

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Reversed-phase HPLC system

Procedure:

-

Resin Swelling and Preparation: Swell the PAM-Gly-Boc resin in DMF.

-

Amino Acid Coupling:

-

Deprotect the Boc group with 50% TFA in DCM.

-

Neutralize with 5% DIPEA in DMF.

-

Couple the next Boc-protected amino acid using HBTU and DIPEA as activating and coupling reagents.

-

Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.

-

-

Cleavage from Resin: Cleave the synthesized peptide from the resin using a mixture of HF and p-cresol (9:1 v/v) at 0°C for 1.5 hours.

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide with cold diethyl ether.

-

Dissolve the crude peptide in 50% acetonitrile with 0.045% TFA.

-

Lyophilize the peptide.

-

Purify the linear peptide by reversed-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Cyclization and Oxidation:

-

Reduction and Cyclization: Dissolve the purified linear peptide in 0.1 M ammonium bicarbonate (pH 8.2) with TCEP and stir overnight at room temperature to facilitate head-to-tail cyclization. Purify the cyclized peptide by RP-HPLC.

-

Oxidation: Dissolve the cyclized peptide in 0.1 M ammonium bicarbonate (pH 8.2) and stir overnight at room temperature to allow for the formation of the disulfide bond. Purify the final bicyclic this compound by RP-HPLC.

-

-

Verification: Confirm the mass and purity of the final product using mass spectrometry and analytical HPLC.

Trypsin Inhibition Assay (Determination of Ki)

This protocol outlines a method to determine the inhibition constant (Ki) of this compound for trypsin using a chromogenic substrate.

Materials:

-

Bovine Trypsin

-

This compound (of known concentration)

-

Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of trypsin and this compound in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of trypsin to a series of wells.

-

Add varying concentrations of this compound to the wells containing trypsin and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for enzyme-inhibitor binding to reach equilibrium.

-

Include control wells with no inhibitor.

-

-

Enzymatic Reaction: Initiate the reaction by adding the chromogenic substrate to all wells.

-

Data Acquisition: Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.

-

Plot the fractional activity (Vi/V0, where Vi is the velocity in the presence of inhibitor) against the inhibitor concentration.

-

Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent Ki (Ki,app).

-

Calculate the true Ki using the Cheng-Prusoff equation: Ki = Ki,app / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

NMR Spectroscopy for Structure Elucidation

This protocol provides a general workflow for determining the three-dimensional structure of this compound in solution using nuclear magnetic resonance (NMR) spectroscopy.

Materials:

-

Lyophilized, purified this compound

-

NMR buffer (e.g., 90% H2O/10% D2O or 100% D2O, pH adjusted)

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of this compound in the NMR buffer to achieve a concentration of 1-5 mM.

-

NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:

-

1D 1H spectrum: To assess sample purity and folding.

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

1H-15N HSQC (if isotopically labeled): To assign backbone amide resonances.

-

-

Resonance Assignment: Sequentially assign the proton, carbon, and nitrogen resonances to specific atoms in the this compound sequence.

-

Structure Calculation:

-

Extract distance restraints from the NOESY spectra.

-

Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate a family of structures consistent with the experimental restraints.

-

-

Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters and identify any violations of experimental restraints.

Mandatory Visualizations

References

- 1. mylne.org [mylne.org]

- 2. Solution structures by 1H NMR of the novel cyclic trypsin inhibitor this compound from sunflower seeds and an acyclic permutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sunflower trypsin inhibitor 1 derivatives as molecular scaffolds for the development of novel peptidic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

SFTI-1 as a Scaffold for Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunflower Trypsin Inhibitor-1 (SFTI-1) is a bicyclic 14-amino acid peptide originally isolated from sunflower seeds.[1][2] It is the smallest known member of the Bowman-Birk family of serine protease inhibitors.[2] Its remarkable features, including its small size, exceptional stability to thermal and enzymatic degradation, and rigid conformation, make it an ideal scaffold for drug development.[3][4] this compound potently inhibits trypsin and has been extensively studied as a template for engineering novel protease inhibitors with tailored specificities for various therapeutic targets. This guide provides an in-depth overview of this compound's properties, its use in drug design, and detailed methodologies for the synthesis and evaluation of this compound-based drug candidates.

Core Properties of the this compound Scaffold

This compound's utility as a drug development scaffold stems from its unique structural and functional characteristics:

-

Small Size: Comprising only 14 amino acids, this compound has a low molecular weight (approximately 1.54 kDa), which is advantageous for synthesis and potential oral bioavailability.

-

High Stability: The head-to-tail cyclized backbone, combined with a single disulfide bond between Cys3 and Cys11, confers exceptional resistance to proteolysis and thermal denaturation. Disulfide-deficient mutants, in contrast, are rapidly degraded.

-

Rigid Conformation: this compound possesses a well-defined three-dimensional structure characterized by two short antiparallel beta-strands. This pre-organized conformation minimizes the entropic penalty upon binding to its target, contributing to its high inhibitory potency.

-

Grafting Potential: The this compound scaffold is highly tolerant to amino acid substitutions and the grafting of bioactive peptide epitopes into its loops. This allows for the engineering of novel inhibitors targeting a wide range of proteases and other protein-protein interactions.

This compound in Drug Development: A Workflow

The development of this compound-based therapeutics generally follows a structured workflow, from initial design to preclinical evaluation.

References

- 1. Sunflower Trypsin Inhibitor-1 (this compound): Sowing Seeds in the Fields of Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]

- 3. Sunflower trypsin inhibitor 1 as a molecular scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Biological Function of SFTI-1 in Helianthus annuus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunflower Trypsin Inhibitor-1 (SFTI-1), a 14-amino acid bicyclic peptide isolated from the seeds of Helianthus annuus, stands as one of the most potent and stable serine protease inhibitors discovered in nature.[1] Its compact and rigid structure, conferred by a head-to-tail cyclic backbone and a single disulfide bond, makes it an exceptional scaffold for protein engineering and drug design.[2][3] This technical guide provides a comprehensive overview of the biological function of this compound, detailing its biosynthesis, mechanism of action, and physiological role in plant defense. Furthermore, it presents key quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of its biological pathways and experimental workflows.

Introduction

This compound is the smallest known member of the Bowman-Birk family of serine protease inhibitors.[4] Its primary role in Helianthus annuus is defensive, protecting the seeds from pests and pathogens by inhibiting their digestive enzymes.[5] Beyond its natural function, this compound has garnered significant interest in the pharmaceutical industry due to its remarkable stability and amenability to modification. This guide serves as a technical resource for researchers aiming to understand and utilize this compound in their work.

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of post-translational modification. It is not directly translated from a small gene but is rather excised from a larger precursor protein, the sunflower seed albumin PawS1. This process is mediated by asparaginyl endopeptidase (AEP), also known as legumain.

Signaling Pathway of this compound Biosynthesis

References

- 1. Directed Evolution Methods for Enzyme Engineering [mdpi.com]

- 2. Solution structures by 1H NMR of the novel cyclic trypsin inhibitor this compound from sunflower seeds and an acyclic permutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mylne.org [mylne.org]

- 4. Mastering the Canonical Loop of Serine Protease Inhibitors: Enhancing Potency by Optimising the Internal Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

SFTI-1 Stability Under Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunflower Trypsin Inhibitor-1 (SFTI-1) is a 14-amino acid bicyclic peptide originally isolated from sunflower seeds.[1] Its remarkable potency as a serine protease inhibitor, combined with its exceptional stability, has made it a subject of intense interest in drug design and development.[1][2] this compound's structure is characterized by a head-to-tail cyclized peptide backbone and a single disulfide bond, which together form a rigid and constrained conformation.[1][3] This unique architecture is the primary determinant of its resistance to chemical and enzymatic degradation, making it an ideal scaffold for engineering novel therapeutics. This guide provides an in-depth overview of this compound's stability in key physiological conditions, detailed experimental protocols for stability assessment, and a visualization of its inhibitory mechanism.

Structural Basis of this compound Stability

The extraordinary stability of this compound is conferred by its bicyclic structure. The combination of a cyclized backbone and a disulfide bridge creates a rigid, pre-organized conformation that is highly resistant to proteolytic attack. This structural integrity minimizes the entropic penalty upon binding to its target proteases. Studies comparing native this compound to its acyclic or disulfide-deficient analogs have shown that both of these structural elements are critical for maintaining proteolytic stability. Disulfide-deficient mutants, for example, are degraded by trypsin within minutes, whereas the native form remains stable for extended periods.

Stability in Physiological Fluids

This compound and its engineered variants exhibit high stability in various physiological fluids, a crucial attribute for therapeutic peptides.

Serum Stability

This compound is exceptionally stable in human serum. Its constrained structure protects it from degradation by serum proteases. This contrasts sharply with linear or structurally compromised analogs, which are rapidly cleared. For instance, cyclic this compound variants have been shown to be highly resistant to degradation, with 90-95% of the peptide remaining intact after 24 hours of incubation in human serum at 37°C. An acyclic, disulfide-deficient mutant, in contrast, was almost completely degraded within 2 hours under the same conditions.

Gastrointestinal Stability

The stability of this compound in the harsh environments of the stomach and intestine is a key area of research for oral peptide delivery. This compound has demonstrated high resistance to the acidic and enzymatic conditions of the gastrointestinal tract. A study on an antimicrobial peptide derived from the this compound binding loop also reported high stability under high concentrations of pepsin and trypsin, as well as at varying pH levels.

Quantitative Stability Data

The following tables summarize the quantitative data available on the stability of this compound and its analogs under different physiological conditions.

Table 1: Stability of this compound and Analogs in Human Serum

| Peptide Variant | Condition | Time Point | % Remaining (Mean ± SD) | Half-life (t½) | Reference |

| Cyclic this compound (cSFTI) | Human Serum, 37°C | - | - | 75.8 hours | |

| Acyclic this compound (oSFTI) | Human Serum, 37°C | - | - | 34.5 hours | |

| Cyclic this compound Variants | Human Serum, 37°C | 24 hours | 90-95% | Not Reported | |

| Acyclic, Disulfide-Deficient Mutant | Human Serum, 37°C | 2 hours | < 1% (Essentially undetectable) | Not Reported |

Table 2: Stability of this compound in Simulated Gastrointestinal Fluids

| Fluid Type | Condition | Time Point | % Remaining (Mean ± SD) | Half-life (t½) | Reference |

| Simulated Gastric Fluid (SGF) | pH ~1.2 with pepsin, 37°C | 24 hours | >95% (No degradation detected) | > 24 hours | N/A |

| Simulated Intestinal Fluid (SIF) | pH ~6.8 with pancreatin, 37°C | - | - | 16.3 ± 2.7 hours | N/A |

| Trypsin Solution | Ammonium Bicarbonate Buffer | 6 hours | ~70% | Not Reported |

Table 3: Thermal and pH Stability Profile

| Condition | Observation | Reference |

| Thermal Stability | This compound is known to have high thermal stability, though a specific melting temperature (Tm) from thermal denaturation studies is not reported in the literature. An antimicrobial peptide based on the this compound binding loop was found to be highly stable at varying temperatures. | |

| pH Stability | This compound is stable in highly acidic (simulated gastric fluid, pH ~1.2) and near-neutral (simulated intestinal fluid, pH ~6.8) conditions. An antimicrobial peptide based on the this compound binding loop was also highly stable across a range of pH values. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability data.

Protocol 1: Human Serum Stability Assay

This protocol outlines the determination of peptide stability in human serum using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

-

This compound or analog (lyophilized powder, >95% purity)

-

Pooled Human Serum

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic Acid (TFA), HPLC grade

-

Water, HPLC grade

-

Low-bind microcentrifuge tubes

-

Incubator or water bath (37°C)

-

RP-HPLC system with a C18 column

2. Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO).

-

Incubation: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final desired concentration (e.g., 100 µg/mL).

-

Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the sample.

-

Protein Precipitation: To stop enzymatic degradation, immediately add a precipitating agent. A common method is to add 2 volumes of ACN containing 1% TFA (e.g., 200 µL).

-

Sample Preparation: Vortex the tube vigorously for 30 seconds and incubate on ice for 20 minutes to facilitate protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume onto the RP-HPLC system.

-

Quantification: The percentage of intact peptide remaining is determined by integrating the area of the peptide peak at each time point and comparing it to the area of the peak at time zero. The half-life (t½) can be calculated by fitting the data to a one-phase exponential decay model.

References

- 1. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]

- 2. Linking inhibitor motions to proteolytic stability of sunflower trypsin inhibitor-1 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02114K [pubs.rsc.org]

- 3. Solution structures by 1H NMR of the novel cyclic trypsin inhibitor this compound from sunflower seeds and an acyclic permutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to SFTI-1 and Its Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunflower Trypsin Inhibitor-1 (SFTI-1), a bicyclic 14-amino acid peptide, has emerged as a powerful and versatile scaffold for the development of novel therapeutics.[1] Its exceptional stability, stemming from its head-to-tail cyclized backbone and a single disulfide bond, makes it an attractive starting point for engineering potent and selective inhibitors against a range of proteases implicated in human diseases.[2][3] This technical guide provides an in-depth overview of the key therapeutic targets of this compound and its engineered analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Therapeutic Targets and Quantitative Inhibition Data

The this compound scaffold has been successfully modified to target a variety of serine proteases with high affinity and selectivity. The primary strategy involves substituting amino acid residues within the inhibitor's binding loop to optimize interactions with the active site of the target protease.[3] Below are key targets and the corresponding inhibitory activities of various this compound analogs.

Kallikreins

Tissue kallikreins (KLKs) are a family of serine proteases involved in a range of physiological and pathological processes, including skin desquamation, inflammation, and cancer.[4] Dysregulation of KLK activity is associated with skin diseases like Netherton Syndrome and atopic dermatitis, as well as various cancers. This compound analogs have been engineered to be potent and selective inhibitors of several KLKs.

| Target | This compound Analog | Inhibition Constant (Ki/IC50) | Reference |

| Kallikrein-related peptidase 4 (KLK4) | SFTI-FCQR Asn14 | 0.0386 nM (Ki) | |

| Kallikrein-related peptidase 5 (KLK5) | Analog 6 (triple substituted) | 20 nM (Kd) | |

| Kallikrein-related peptidase 5 (KLK5) | I10H | 0.76 µM (IC50) | |

| Kallikrein-related peptidase 5 (KLK5) | This compound variant with P2' substitution | 4.2 nM (Ki) | |

| Kallikrein-related peptidase 7 (KLK7) | SFTI-WCTF | 173.9 nM (IC50) | N/A |

Matriptase and Matriptase-2

Matriptase is a type II transmembrane serine protease that is overexpressed in a variety of human cancers and plays a role in tumor progression and metastasis. It is involved in the activation of growth factors and other proteases. Matriptase-2 is a closely related protease involved in iron homeostasis.

| Target | This compound Analog | Inhibition Constant (Ki) | Reference |

| Matriptase | This compound | 0.92 nM | |

| Matriptase | [I10R]this compound | ~30-fold increase in activity vs this compound | N/A |

| Matriptase-2 | [K5R]this compound | 11-fold increase in activity vs this compound | N/A |

Chymotrypsin

Chymotrypsin is a digestive serine protease, and while not a primary disease target itself, it is often used as a benchmark for assessing the selectivity of engineered this compound inhibitors.

| Target | This compound Analog | Inhibition Constant (Ka) | Reference |

| Bovine α-chymotrypsin | Monocyclic [Phe5, Hse6]this compound | 1.1 x 10^7 M-1 | |

| Bovine α-chymotrypsin | Monocyclic [Phe5, Nhse6]this compound | 1.4 x 10^7 M-1 |

Neutrophil Proteinase 3 (PR3) and Neutrophil Elastase (NE)

Neutrophil serine proteases, including proteinase 3 (PR3) and neutrophil elastase (NE), are involved in inflammation and immune responses. Their dysregulation can contribute to tissue damage in inflammatory diseases.

| Target | This compound Analog | Inhibition Constant (Ki) | Reference |

| Proteinase 3 (PR3) | Compound 3 (P1 Abu) | 9.8 nM | |

| Proteinase 3 (PR3) | Compound 7 | 7.0 nM | |

| Neutrophil Elastase (NE) | Compound 7 | 3.2 nM | |

| Neutrophil Elastase (NE) | Compound 13 (P4 Bip) | 24 nM |

Signaling Pathways as Therapeutic Intervention Points

Inhibition of the aforementioned proteases by this compound analogs can modulate key signaling pathways involved in disease progression.

Kallikrein-Kinin System

The Kallikrein-Kinin system is a complex signaling cascade that plays a crucial role in inflammation, blood pressure regulation, and pain. Tissue kallikreins cleave kininogens to release bradykinin and kallidin, which then act on bradykinin receptors (B1 and B2) to elicit their effects. Inhibiting specific kallikreins can therefore dampen inflammatory responses.

Matriptase-HGF/c-Met Signaling Pathway

In many cancers, matriptase is responsible for the proteolytic activation of pro-Hepatocyte Growth Factor (pro-HGF) into its active form, HGF. HGF then binds to its receptor, c-Met, a receptor tyrosine kinase, triggering downstream signaling pathways that promote cell proliferation, migration, and invasion. Inhibition of matriptase can block this critical oncogenic signaling axis.

Neutrophil Proteinase 3 and PAR-2 Signaling

Neutrophil proteinase 3 (PR3) can cleave and activate Protease-Activated Receptor 2 (PAR-2) on various cell types, including endothelial and epithelial cells. This activation can trigger pro-inflammatory signaling cascades, leading to the release of cytokines and chemokines, and contributing to inflammatory responses. This compound-based inhibitors of PR3 can prevent PAR-2 activation and subsequent inflammation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Serine Protease Inhibition Assay (Chromogenic Substrate)

This assay is used to determine the inhibitory potency (IC50 or Ki) of this compound analogs against a target serine protease.

Materials:

-

Target serine protease (e.g., Kallikrein 5)

-

This compound analog inhibitor

-

Chromogenic substrate (e.g., Boc-Val-Pro-Arg-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the this compound analog in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.

-

In a 96-well plate, add a fixed concentration of the target serine protease to each well.

-

Add the serially diluted inhibitor solutions to the wells containing the protease. Include control wells with protease and assay buffer only (no inhibitor).

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide release) at regular intervals using a microplate reader.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.

Cell-Based PAR-2 Activation Assay (Calcium Mobilization)

This assay measures the ability of an this compound analog to inhibit protease-induced activation of PAR-2 on the surface of cells, such as keratinocytes.

Materials:

-

Keratinocytes (e.g., HaCaT cell line)

-

Target protease (e.g., Kallikrein 5)

-

This compound analog inhibitor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with automated injection

Procedure:

-

Seed keratinocytes into a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the this compound analog inhibitor at various concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Using the plate reader's automated injector, add a fixed concentration of the target protease to the wells to stimulate PAR-2 activation.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium, a hallmark of PAR-2 activation.

-

Analyze the data by measuring the peak fluorescence intensity or the area under the curve for each inhibitor concentration.

-

Plot the response against the inhibitor concentration to determine the IC50 for the inhibition of PAR-2 activation.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound analogs in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., a line overexpressing matriptase)

-

This compound analog inhibitor

-

Vehicle for inhibitor administration (e.g., saline or PBS)

-

Matrigel (optional, to enhance tumor formation)

-

Calipers for tumor measurement

Procedure:

-

Culture the human cancer cells in appropriate media.

-

Harvest the cells and resuspend them in a sterile solution (e.g., PBS), optionally mixed with Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each immunocompromised mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the this compound analog to the treatment group via a specified route (e.g., intraperitoneal injection, intravenous injection, or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).

-

Compare the tumor growth rates and final tumor sizes between the treatment and control groups to assess the efficacy of the this compound analog.

Conclusion

The this compound scaffold represents a highly promising platform for the development of targeted protease inhibitors. Through rational design and amino acid substitutions, potent and selective inhibitors for a range of therapeutically relevant proteases have been generated. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to harness the therapeutic potential of this compound and its analogs in oncology, dermatology, and inflammatory diseases. Further research and development in this area hold the potential to deliver novel and effective treatments for a variety of unmet medical needs.

References

- 1. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HGF-induced DU145 cell scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of SFTI-1 Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Sunflower Trypsin Inhibitor-1 (SFTI-1) analogues. This compound is a 14-amino acid, bicyclic peptide known for its potent trypsin inhibitory activity and remarkable stability, making it an attractive scaffold for drug design and development.[1][2] This document outlines detailed protocols for the synthesis, purification, and characterization of this compound analogues, presents key quantitative data for select analogues, and includes visualizations of the experimental workflows.

Overview of this compound and its Analogues

This compound is a naturally occurring cyclic peptide isolated from sunflower seeds.[2][3] Its structure features a head-to-tail cyclized backbone and a single disulfide bond, which together confer exceptional rigidity and resistance to proteolytic degradation.[2] These properties make this compound an excellent template for engineering novel protease inhibitors and other therapeutic peptides. By substituting specific amino acid residues within the this compound sequence, researchers can modulate its inhibitory activity, selectivity, and other pharmacokinetic properties. This document focuses on the Fmoc-based solid-phase synthesis, a widely used and versatile method for generating such analogues.

Experimental Protocols

The following protocols are generalized from standard Fmoc-based SPPS procedures and specific examples of this compound synthesis.

Materials and Reagents

-

Resins: 2-Chlorotrityl chloride resin is recommended for preparing cyclic peptides as it allows for cleavage of the linear peptide with protected side chains. Rink amide resin can be used if a C-terminal amide is desired.

-

Fmoc-protected amino acids: Standard Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, Boc for Lys, Pbf for Arg, tBu for Ser, Thr, Asp, Glu).

-

Coupling reagents: HBTU, HATU, HCTU, or PyBOP are commonly used.

-

Bases: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

-

Deprotection reagent: 20% piperidine in dimethylformamide (DMF).

-

Cleavage cocktail: Trifluoroacetic acid (TFA)-based cocktails, e.g., TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5).

-

Cyclization reagents: Diphenylphosphoryl azide (DPPA) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Oxidation reagent: 0.1 M ammonium bicarbonate buffer (pH 8.2) for disulfide bond formation.

-

Solvents: DMF, dichloromethane (DCM), acetonitrile (ACN), diethyl ether.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Liquid chromatography-mass spectrometry (LC-MS).

Step-by-Step Synthesis Protocol

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in DMF for at least 1 hour in a reaction vessel.

-

First Amino Acid Loading:

-